An In-depth Technical Guide to 2,4-Dichlorobenzaldehyde: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2,4-Dichlorobenzaldehyde: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzaldehyde is a significant chlorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds. Its unique molecular structure, characterized by a benzene (B151609) ring substituted with an aldehyde group and two chlorine atoms at positions 2 and 4, imparts specific reactivity that is leveraged in the pharmaceutical, agrochemical, and dye industries. This document provides a comprehensive overview of the chemical and physical properties of 2,4-Dichlorobenzaldehyde, its molecular structure, detailed experimental protocols for its synthesis and analysis, and its role as a precursor in the development of bioactive molecules.
Chemical Structure and Identification
2,4-Dichlorobenzaldehyde is a derivative of benzaldehyde (B42025) with chlorine atoms substituted at the ortho and para positions of the benzene ring relative to the aldehyde group.[1] This substitution pattern significantly influences the compound's reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | 2,4-dichlorobenzaldehyde[2] |
| CAS Number | 874-42-0[2][3] |
| Molecular Formula | C₇H₄Cl₂O[2][3] |
| Molecular Weight | 175.01 g/mol [2][4][5] |
| InChI | InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H[2] |
| InChIKey | YSFBEAASFUWWHU-UHFFFAOYSA-N[2][3] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C=O[2] |
| Synonyms | Benzaldehyde, 2,4-dichloro-; o,p-Dichlorobenzaldehyde[3][6] |
Physicochemical Properties
The compound typically appears as a white to pale yellow crystalline solid or powder with a pungent, irritating odor.[1][2] It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture.[2][7]
| Property | Value | Source(s) |
| Physical State | Solid, white to pale yellow crystalline powder | [1][6] |
| Melting Point | 64-73 °C | [4][8][9] |
| Boiling Point | 233 °C at 760 mmHg | [2][4] |
| Density | 1.33 g/cm³ at 100 °C | [2] |
| Flash Point | 135 °C (275 °F) | [2][10] |
| Water Solubility | Very low; less than 1 mg/mL at 24 °C | [2][6][11] |
| Organic Solvent Solubility | Soluble in ethyl acetate, acetone, toluene, and chloroform; low solubility in methanol. | [6] |
| Stability | Stable under normal conditions; sensitive to light, air, and moisture. | [2][12] |
| Incompatibilities | Strong oxidizing agents, strong bases, iron, oxygen, and oxygen-containing materials. | [2][12][13] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,4-Dichlorobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | ~10.39 (s, 1H, -CHO), ~7.85 (d, 1H, Ar-H), ~7.45 (d, 1H, Ar-H), ~7.36 (dd, 1H, Ar-H) |
| ¹³C NMR | CDCl₃ | ~189.0 (CHO), ~140.0 (C-Cl), ~138.0 (C-Cl), ~135.0 (C-CHO), ~130.5 (CH), ~129.5 (CH), ~127.5 (CH) |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The provided ¹³C NMR shifts are approximate values based on typical ranges for substituted benzaldehydes.[8]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2830 and ~2720 | Aldehyde C-H Stretch (Fermi doublet) | Medium |
| ~1710-1690 | Carbonyl (C=O) Stretch (conjugated) | Strong |
| ~1600-1450 | Aromatic C=C Stretch | Medium-Strong |
| ~850-550 | C-Cl Stretch | Medium |
Source: Characteristic IR absorption values for aromatic aldehydes.[14][15][16]
Experimental Protocols
Synthesis of 2,4-Dichlorobenzaldehyde
Method 1: Hydrolysis of 2,4-Dichlorobenzal Chloride
This method involves the hydrolysis of 2,4-dichlorobenzal chloride, which can be synthesized from the side-chain chlorination of 2,4-dichlorotoluene.[9][10]
-
Materials: 2,4-dichlorobenzal chloride, concentrated sulfuric acid (98%), ice, diethyl ether, sodium bicarbonate solution (10%), magnesium sulfate, ligroin (for recrystallization).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, add 2,4-dichlorobenzal chloride.
-
Carefully add eight times the weight of concentrated sulfuric acid to the flask while stirring.
-
Pass a slow stream of nitrogen through the apparatus and apply a vacuum from a water pump to the top of the condenser.
-
Heat the reaction mixture to 90-110 °C. A vigorous evolution of hydrogen chloride gas will be observed.
-
Maintain this temperature for 1-2 hours until the gas evolution ceases. The mixture will turn an intense red-brown color.[10]
-
Allow the mixture to cool to room temperature and then carefully pour it onto a sufficient amount of crushed ice with stirring.
-
Extract the resulting aqueous mixture several times with diethyl ether.
-
Combine the organic extracts and wash them with a 10% sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the ether under reduced pressure.
-
The crude product can be purified by vacuum distillation or by recrystallization from ligroin to yield pure 2,4-dichlorobenzaldehyde (reported yield: 80%).[10]
-
Method 2: Vilsmeier-Haack Reaction
This method is a classic approach for formylating electron-rich aromatic rings, though it is more commonly used for compounds more activated than dichlorobenzene. A patent describes a one-step synthesis from m-dichlorobenzene.[17]
-
Materials: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 1,3-dichlorobenzene (B1664543) (m-dichlorobenzene), ice water, cyclohexane (B81311) (for recrystallization).
-
Procedure:
-
In a 250 mL three-necked flask, add 46 g of phosphorus oxychloride (POCl₃).
-
Cool the flask to between -5 °C and 5 °C using an ice-salt bath.
-
Slowly add 17-30 mL of N,N-Dimethylformamide (DMF) while maintaining the low temperature.
-
Under continued cooling and stirring, add 3.0 g of 1,3-dichlorobenzene.
-
After the addition is complete, slowly raise the temperature to 45-120 °C and maintain it for 2-6 hours.
-
After the reaction period, cool the mixture and pour it slowly into a beaker of ice water with vigorous stirring. A yellow solid will precipitate.
-
Filter the crude product and wash it with water until neutral.
-
Dry the crude product. Recrystallization from cyclohexane can yield pure 2,4-dichlorobenzaldehyde (reported yield: 75%).[17]
-
Analytical Methods
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification and purity assessment of 2,4-Dichlorobenzaldehyde.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[18]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[18] For MS compatibility, formic acid should be used instead of phosphoric acid.[18]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 220 nm.[19]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of 2,4-Dichlorobenzaldehyde to determine its retention time.
-
Inject the prepared sample solution.
-
Identify the 2,4-Dichlorobenzaldehyde peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the compound by comparing the peak area with a calibration curve generated from standards of known concentrations.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying 2,4-Dichlorobenzaldehyde, especially in complex matrices.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as an Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm).[20]
-
Carrier Gas: Helium.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 15-20 °C/min.
-
MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400. Key ions for 2,4-Dichlorobenzaldehyde are m/z 173, 175 (molecular ions), and 174.[5]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like hexane (B92381) or a hexane:acetone mixture.[20] The concentration should be adjusted to fall within the linear range of the instrument.
-
Procedure:
-
Inject the prepared sample into the GC.
-
The compound will be separated based on its volatility and interaction with the column's stationary phase.
-
The eluted compound enters the mass spectrometer, where it is fragmented and detected.
-
Identification is confirmed by matching the retention time and the mass spectrum with that of a reference standard.
-
Applications in Drug and Agrochemical Development
2,4-Dichlorobenzaldehyde is not typically an active pharmaceutical ingredient (API) itself but is a vital building block for synthesizing biologically active molecules.
-
Fungicides: It is a key intermediate in the production of highly effective fungicides like azoxystrobin (B1666510) and diniconazole.[1][9] These fungicides play a critical role in protecting crops from a broad spectrum of fungal diseases.[6]
-
Pharmaceuticals: The compound is used in the synthesis of novel Schiff bases, some of which have been investigated for their antimicrobial properties.[4] It is also a precursor for molecules designed as platelet aggregation inhibitors.[]
-
Dye Intermediates: It is used to produce benzaldehyde-2,4-disulfonic acid, which is an intermediate for various dyes.[9]
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Mechanism of Action for Derived Compounds: The Azoxystrobin Example
As 2,4-Dichlorobenzaldehyde is a precursor, understanding the signaling pathway of a key product derived from it, such as the fungicide azoxystrobin, is highly relevant for drug and agrochemical development professionals. Azoxystrobin is a Quinone Outside Inhibitor (QoI).[1][2] Its mechanism of action is the inhibition of mitochondrial respiration in fungi.[2][3][4]
Azoxystrobin specifically targets and binds to the Quinone outside (Qo) site of the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[2][3] This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the process of oxidative phosphorylation.[4] By interrupting the electron transport chain, azoxystrobin effectively halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2] The resulting energy deprivation leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[3]
Safety and Handling
2,4-Dichlorobenzaldehyde is classified as a corrosive substance that causes severe skin burns and eye damage.[14][22] It is also toxic to aquatic life with long-lasting effects.[22][23]
-
Personal Protective Equipment (PPE): When handling, wear appropriate protective clothing, chemical-resistant gloves, and eye/face protection (splash-proof safety goggles or a full-face respirator).[7][22]
-
Handling: Use in a well-ventilated area. Avoid dust formation. Keep away from heat, ignition sources, and incompatible materials.[10]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][22]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[22]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[22]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[22]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Protect from light.[7]
Conclusion
2,4-Dichlorobenzaldehyde is a chemical intermediate of significant industrial importance. Its well-defined chemical properties and reactivity make it a valuable precursor for a range of products, most notably in the agrochemical and pharmaceutical sectors. A thorough understanding of its synthesis, analytical characterization, and safe handling protocols is essential for researchers and professionals working with this compound. Furthermore, knowledge of the biological mechanisms of action of its derivatives, such as azoxystrobin, provides critical insight for the development of new and effective bioactive molecules.
References
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- 5. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 17. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
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- 22. Page loading... [guidechem.com]
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